benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium chloride
Description
Structure
2D Structure
Properties
CAS No. |
311-09-1 |
|---|---|
Molecular Formula |
C34H50ClN4O2+ |
Molecular Weight |
582.2 g/mol |
IUPAC Name |
benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium chloride |
InChI |
InChI=1S/C34H48N4O2.ClH/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30;/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3;1H/p+1 |
InChI Key |
CDXLNLASGZNDKJ-UHFFFAOYSA-O |
Canonical SMILES |
CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3.[Cl-].[Cl-] |
Related CAS |
7554-16-7 (Parent) |
Synonyms |
(2,5-benzoquinonylenebisiminotrimethylene)bis(benzyldiethylammonium) benzoquinonium benzoquinonium dichloride Mytolon chloride WIN 2747 WIN-2747 |
Origin of Product |
United States |
Historical Context and Early Research on Benzoquinonium Chloride
Early Synthetic Neuromuscular Blocking Agents
The era of synthetic neuromuscular blocking agents (NMBAs) began in the 1940s, moving beyond the reliance on the plant-derived curare. researchgate.netnih.gov One of the first significant achievements in this area was the synthesis of gallamine (B1195388) in 1947 by the French-Italian chemist Daniel Bovet. researchgate.netnih.gov Gallamine, a trisquaternary ether, represented a departure from the molecular structure of tubocurarine (B1210278) and was the first synthetic NMBA to be used clinically. researchgate.netnih.gov Unlike d-tubocurarine, which was known for causing histamine (B1213489) release, gallamine offered a different profile. researchgate.net Its effects were found to be reversible with anticholinesterases. nih.gov
Another major development was the introduction of suxamethonium (succinylcholine) in the early 1950s. researchgate.net Structurally resembling two acetylcholine (B1216132) molecules joined together, suxamethonium produced a rapid and profound muscle relaxation. researchgate.netnih.gov This led to the crucial distinction between two primary mechanisms of neuromuscular blockade:
Non-depolarizing blockers : These agents, like d-tubocurarine and gallamine, act as competitive antagonists at the neuromuscular junction. nih.gov
Depolarizing blockers : Agents like suxamethonium mimic the effect of acetylcholine, causing initial muscle fasciculations followed by paralysis. researchgate.netnih.gov
This period was characterized by the synthesis and investigation of numerous compounds, including steroidal and benzylisoquinoline derivatives, as researchers pursued the "ideal" neuromuscular blocker with a rapid onset, short duration of action, and minimal side effects. medigraphic.commanchester.ac.uk
Introduction and Initial Characterization of Benzoquinonium (B1213216) Chloride
Benzoquinonium chloride, known by the trade name Mytolon, emerged from this intensive search for new curarimimetic drugs. nih.govmedkoo.com It is a bis-quaternary ammonium (B1175870) compound featuring a benzoquinone core. A pharmacological investigation published in 1955 detailed the effects of structural variations in its quaternary nitrogen centers on its neuromuscular blocking activity. medkoo.com
Initial characterization studies, primarily in animal models such as the cat and hen, were crucial in defining its pharmacological profile. nih.govmedchemexpress.comnih.gov Research demonstrated that benzoquinonium produced a "curare-like" or non-depolarizing paralysis of neuromuscular transmission. nih.govmedchemexpress.comnih.gov This was distinct from the depolarizing block caused by agents like decamethonium. nih.govmedchemexpress.com
Key findings from early research indicated that the paralysis induced by benzoquinonium could be antagonized by acetylcholine. nih.govnih.gov However, a unique property was observed in cats, where anticholinesterase agents like neostigmine, edrophonium, and eserine were ineffective at reversing the block. nih.govmedchemexpress.com In fact, benzoquinonium was found to prevent the anti-curare action of these anticholinesterases. nih.govmedchemexpress.comnih.gov This suggested that the inhibition of cholinesterase played little part in the skeletal muscle effects of these particular anticholinesterases in the presence of benzoquinonium. nih.govnih.gov
| Property | Description | Source |
|---|---|---|
| IUPAC Name | 3,3'-((3,6-dioxocyclohexa-1,4-diene-1,4-diyl)bis(azanediyl))bis(N-benzyl-N,N-diethylpropan-1-aminium) chloride | medkoo.com |
| Synonyms | Mytolon, Mytolon chloride, Amilyt, WIN 2747 | nih.govmedkoo.com |
| Molecular Formula | C₃₄H₄₈Cl₂N₄O₂ | medkoo.com |
| Molecular Weight | 617.70 g/mol | medkoo.com |
| Appearance | Solid powder | medkoo.com |
| Finding | Experimental Model | Conclusion | Source |
|---|---|---|---|
| Mechanism of Action | Cat (tibialis anterior, soleus muscle), Hen (gastrocnemius muscle) | Produces a non-depolarizing (curare-like) neuromuscular block. | nih.govmedchemexpress.com |
| Interaction with Acetylcholine (ACh) | Cat, Hen | Paralysis is antagonized by injected ACh and by ACh liberated by tetanic nerve stimulation. | nih.govnih.gov |
| Interaction with Anticholinesterases | Cat | Anticholinesterases (neostigmine, edrophonium, eserine) do not antagonize the paralysis. | nih.govmedchemexpress.comnih.gov |
| Antagonist Activity | General | Identified as a nicotinic acetylcholine receptor (nAChR) antagonist. | medchemexpress.com |
Evolution of Research Paradigms for Cholinergic Modulators
The study of compounds like benzoquinonium chloride was part of a broader evolution in understanding the cholinergic nervous system. nih.gov Research was moving beyond simple observation of paralysis to a more nuanced investigation of the molecular interactions at the neuromuscular junction and other cholinergic synapses. frontiersin.orgfrontiersin.org The cholinergic system, with acetylcholine as its primary neurotransmitter, was recognized as a critical modulator of numerous physiological functions, not just muscle contraction. nih.gov
A key paradigm shift was the deepening understanding of the different types of acetylcholine receptors: nicotinic (nAChRs) and muscarinic (mAChRs). nih.govfrontiersin.org This distinction was fundamental to pharmacology. NMBAs like benzoquinonium were characterized as antagonists primarily at nicotinic receptors located at the motor end-plate. medchemexpress.comwindows.net The development of agents with varying selectivity for different receptor subtypes became a major goal in drug discovery. nih.govmdpi.com
The concept of allosteric modulation also began to emerge. windows.net This described how some compounds could bind to a receptor at a site distinct from the primary (orthosteric) agonist binding site to enhance or inhibit receptor function. windows.net Research into the structure and function of the cholinergic system provided a framework for designing new molecules and for understanding the complex actions of existing ones. frontiersin.orgmdpi.com The initial view of a simple antagonistic relationship between dopamine (B1211576) and acetylcholine systems, for example, evolved into a more complex understanding of their mutual influence and co-regulation of motor and cognitive functions. frontiersin.org This evolving knowledge provided the scientific context in which the unique properties of cholinergic modulators like benzoquinonium were investigated and understood. nih.gov
Pharmacological Classification and Core Mechanisms of Action of Benzoquinonium Chloride
Classification as a Nicotinic Neuromuscular Blocking Agent
Benzoquinonium (B1213216) chloride is classified as a non-depolarizing neuromuscular blocking agent. wikipedia.org These agents act on the postsynaptic acetylcholine (B1216132) receptors at the neuromuscular junction, causing paralysis of skeletal muscles. wikipedia.org Their mechanism involves blocking the transmission of nerve impulses to the muscles. wikipedia.org
Curare-like Paralysis Induction
Research has demonstrated that Benzoquinonium chloride induces a paralysis that is characteristic of curare-like substances. nih.govmedchemexpress.com Studies conducted on animal models, such as cats and hens, have shown that it produces a competitive block at the neuromuscular junction, which is a hallmark of curarimimetic drugs. nih.govmedchemexpress.com This type of paralysis results from the competitive antagonism of acetylcholine (ACh) at the nicotinic receptors on the motor end-plate. aneskey.com By occupying these receptors without causing depolarization, Benzoquinonium chloride prevents ACh from binding and initiating muscle contraction, leading to flaccid paralysis. aneskey.com The action of curare and its derivatives, like tubocurarine (B1210278), serves as the classical example of this mechanism, where they bind to nicotinic acetylcholine receptors and inhibit the binding of acetylcholine, thereby preventing neuron transmission to the muscle. ccjm.orgwikipedia.org
Distinction from Depolarizing Neuromuscular Blockers
The mechanism of Benzoquinonium chloride is distinctly different from that of depolarizing neuromuscular blockers, such as succinylcholine. nih.govmedchemexpress.com Depolarizing agents initially act as agonists at the acetylcholine receptor, causing a transient depolarization of the muscle fiber, which may be observed as muscle fasciculations. wikipedia.orgnih.gov This is followed by a persistent depolarization that renders the muscle fiber resistant to further stimulation by ACh, leading to paralysis. wikipedia.orgnih.gov In contrast, Benzoquinonium chloride, as a non-depolarizing agent, does not cause initial depolarization or fasciculations. nih.govmedchemexpress.com It acts as a competitive antagonist, preventing the depolarization of the motor endplate by acetylcholine. openanesthesia.org
Comparison of Neuromuscular Blocking Agents
| Characteristic | Benzoquinonium Chloride (Non-depolarizing) | Succinylcholine (Depolarizing) |
|---|---|---|
| Mechanism of Action | Competitive antagonist at nicotinic ACh receptors aneskey.com | Agonist at nicotinic ACh receptors nih.gov |
| Initial Effect | No initial muscle contraction nih.govmedchemexpress.com | Transient muscle fasciculations wikipedia.org |
| End-plate Polarization | Prevents depolarization openanesthesia.org | Causes persistent depolarization nih.gov |
Anticholinesterase Properties and Nuances of Cholinesterase Inhibition
In addition to its neuromuscular blocking activity, Benzoquinonium chloride also exhibits anticholinesterase properties, meaning it can inhibit the enzyme acetylcholinesterase (AChE). nih.govmedchemexpress.com AChE is responsible for the breakdown of acetylcholine in the synaptic cleft, and its inhibition leads to an accumulation of ACh. wikipedia.org
Interactions with Anticholinesterase Agents
The interaction of Benzoquinonium chloride with other anticholinesterase agents is noteworthy. In cats, Benzoquinonium chloride has been shown to prevent the twitch-potentiating and anti-curare actions of anticholinesterases like edrophonium, neostigmine, and eserine. nih.govmedchemexpress.com While anticholinesterase agents did not reverse the paralysis caused by Benzoquinonium chloride in this animal model, they did potentiate the antagonistic effect of injected acetylcholine. nih.gov This suggests a complex interaction where Benzoquinonium chloride's own anticholinesterase activity and its blocking action at the receptor level are intertwined.
Interaction of Benzoquinonium Chloride with Anticholinesterase Agents in Cats
| Agent | Effect on Benzoquinonium-induced Paralysis | Interaction with Acetylcholine |
|---|---|---|
| Edrophonium | No antagonism nih.gov | Potentiates antagonistic action of injected ACh nih.gov |
| Neostigmine | No antagonism nih.gov | Potentiates antagonistic action of injected ACh nih.gov |
| Eserine | No antagonism nih.gov | Potentiates antagonistic action of injected ACh nih.gov |
Molecular Interactions and Receptor Pharmacology of Benzoquinonium Chloride
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism
Benzoquinonium (B1213216) chloride functions as an antagonist at nicotinic acetylcholine receptors, specifically at the neuromuscular junction. Research has demonstrated that it induces a "curare-like" paralysis of neuromuscular transmission. nih.gov This mode of action signifies that it is a non-depolarizing neuromuscular blocking agent, meaning it blocks the action of acetylcholine (ACh) at the receptor without causing initial depolarization of the muscle fiber. The paralysis induced by benzoquinonium can be counteracted by the administration of acetylcholine. nih.gov
Detailed research findings quantifying the specific potency (such as IC₅₀ or Kᵢ values) of Benzoquinonium chloride against various nAChR subtypes were not available in the retrieved search results.
Specific details on the molecular interaction between Benzoquinonium chloride and the nAChR-ion channel complex are not extensively detailed in the available literature. However, its curare-like mechanism suggests that it competitively binds to the acetylcholine binding sites on the receptor, thereby preventing the conformational change necessary for ion channel opening.
As a nicotinic receptor antagonist, Benzoquinonium chloride's primary function involves the inhibition of ion flux through the nAChR channel. By blocking the receptor, it prevents the influx of sodium ions that is necessary to generate the end-plate potential, leading to muscle paralysis. Specific quantitative studies detailing the precise modulation of sodium influx were not found in the search results.
Interaction with Receptor-Ion Channel Complexes
Interactions with Other Neurotransmitter Systems and Receptors
Information regarding the interaction of Benzoquinonium chloride with other neurotransmitter systems is not available in the provided search results.
No research findings were available in the search results to indicate that Benzoquinonium chloride possesses any antagonist activity at histamine (B1213489) receptors.
Effects on Serotonergic Signaling Pathways
There is a notable lack of available scientific literature and research data concerning the specific effects of Benzoquinonium chloride on serotonergic signaling pathways. Comprehensive searches of scientific databases and scholarly articles did not yield any studies that have investigated the interaction of Benzoquinonium chloride with serotonin (B10506) (5-HT) receptors or its influence on any aspect of the serotonergic system.
While some quaternary ammonium (B1175870) compounds have been studied for their effects on various receptor systems, including serotonin receptors, no such research has been published specifically for Benzoquinonium chloride. The primary focus of research on Benzoquinonium chloride has historically been on its potent neuromuscular blocking properties and its interactions with the cholinergic system, particularly nicotinic acetylcholine receptors at the neuromuscular junction.
Therefore, a detailed analysis of its molecular interactions, binding affinities, and functional effects on serotonergic pathways is not possible at this time. Further research would be required to determine if Benzoquinonium chloride has any activity within this neurotransmitter system.
Electrophysiological Characterization of Benzoquinonium Chloride Activity
Effects on Membrane Potential and Current Responses
The primary action of benzoquinonium (B1213216) chloride at the neuromuscular junction is the blockade of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for synaptic transmission between nerve and muscle cells. This blockade leads to a failure of nerve impulses to elicit muscle contraction.
As a competitive antagonist of acetylcholine (ACh) at nicotinic receptors, benzoquinonium chloride effectively suppresses the currents induced by ACh. In electrophysiological studies, the paralysis induced by benzoquinonium can be counteracted by the application of acetylcholine. This antagonistic relationship is a hallmark of competitive inhibition, where both the agonist (ACh) and the antagonist (benzoquinonium chloride) vie for the same binding sites on the receptor.
| Parameter | Observation | Implication |
| Acetylcholine-Induced Current | Suppressed in the presence of Benzoquinonium Chloride | Competitive antagonism at the nicotinic acetylcholine receptor. |
| Paralysis Reversal | Achieved by increasing acetylcholine concentration | Confirms the competitive nature of the blockade. |
The binding of acetylcholine to postsynaptic receptors at the neuromuscular junction generates an end-plate potential (EPP), a depolarization of the muscle fiber membrane that, upon reaching a certain threshold, triggers a muscle action potential and subsequent contraction. By blocking the nicotinic acetylcholine receptors, benzoquinonium chloride is expected to reduce the amplitude of EPPs. If the EPP amplitude is suppressed below the threshold required to activate voltage-gated sodium channels, an action potential will not be generated, leading to muscle paralysis.
| Parameter | Effect of Benzoquinonium Chloride | Consequence |
| EPP Amplitude | Reduction | Failure to reach the threshold for muscle action potential. |
| Muscle Contraction | Inhibition | Paralysis of the muscle fiber. |
Voltage-Dependence of Antagonistic Actions
Research on the antagonistic actions of benzoquinonium chloride at nicotinic acetylcholine receptors has indicated that its blocking effect is voltage-independent. This means that the efficacy of the blockade does not change significantly with alterations in the membrane potential of the postsynaptic cell. This characteristic distinguishes it from other neuromuscular blocking agents whose actions can be influenced by the electrical field across the cell membrane.
Modulation of Synaptic Transmission and Neural Network Activity
While the effects of benzoquinonium chloride at the neuromuscular junction are relatively well-characterized, there is a notable lack of research on its impact on synaptic transmission and neural network activity within the central nervous system. Studies involving brain slice recordings or in-vivo electrophysiology to investigate its effects on synaptic plasticity, such as long-term potentiation, or on the synchronization of neuronal oscillations, have not been extensively reported in the available scientific literature. Therefore, the broader implications of benzoquinonium chloride for neural network function remain an area for future investigation.
Comparative Pharmacological Studies of Benzoquinonium Chloride
Comparative Potency Analysis Against Cholinergic Antagonists
Comparison with d-Tubocurarine and Other Curariform Agents
The paralysis induced by benzoquinonium (B1213216) chloride can be antagonized by acetylcholine (B1216132), either administered exogenously or released through tetanic stimulation of the motor nerve. nih.gov This is a hallmark of competitive antagonism at the nicotinic acetylcholine receptor at the neuromuscular junction, a mechanism shared with d-tubocurarine. nih.govdrugbank.com
Table 1: Comparison of Neuromuscular Blocking Characteristics
| Feature | Benzoquinonium Chloride | d-Tubocurarine |
|---|---|---|
| Mechanism of Action | Curare-like (non-depolarizing) | Non-depolarizing |
| Antagonism by Acetylcholine | Yes | Yes |
Comparison with Gallamine (B1195388) and Other Ganglionic Blockers
While benzoquinonium chloride's primary action is at the neuromuscular junction, its chemical structure suggests the potential for effects at other sites, such as autonomic ganglia. Gallamine, another neuromuscular blocking agent, is known to possess ganglionic blocking properties. nih.gov While direct comparative studies on the ganglionic blocking potency of benzoquinonium chloride versus gallamine are scarce, it is understood that many neuromuscular blocking agents can exhibit some degree of activity at ganglionic nicotinic receptors. cvpharmacology.com For instance, d-tubocurarine itself has substantial ganglion-blocking activity. nih.gov Gallamine has been shown to enhance ganglionic muscarinic activity, adding another layer to its autonomic effects. nih.gov Without direct comparative data, the precise standing of benzoquinonium chloride relative to gallamine as a ganglionic blocker remains to be fully elucidated.
Comparison with Other Nicotinic and Muscarinic Antagonists (e.g., Hexamethonium (B1218175), Atropine)
Hexamethonium is a classic ganglionic blocker that acts as a neuronal nicotinic acetylcholine receptor antagonist in autonomic ganglia, with no effect on muscarinic receptors or the neuromuscular junction. wikipedia.org Both d-tubocurarine and hexamethonium have been shown to depress quantal release output at the neuromuscular junction under certain conditions. nih.gov Given benzoquinonium chloride's curariform action, its primary site of nicotinic antagonism is the neuromuscular junction, distinguishing it from the ganglion-selective action of hexamethonium. nih.govwikipedia.org
With regard to muscarinic antagonism, atropine (B194438) is the prototypical antagonist, blocking the effects of acetylcholine at muscarinic receptors. mdpi.comnih.gov There is evidence to suggest that compounds with a benzoquinoid structure, similar to a moiety in benzoquinonium chloride, can act as potent blockers of cardiac muscarinic receptor function. nih.gov This suggests a potential for benzoquinonium chloride to exhibit some degree of muscarinic antagonist activity, though this is not its primary pharmacological effect. Atropine's effects are widespread, impacting various systems to counter the "rest-and-digest" functions of the parasympathetic nervous system. nih.govwikipedia.org Any such atropine-like effects of benzoquinonium chloride would be considered a secondary action to its principal neuromuscular blocking properties.
Species-Specific Pharmacological Responses
Avian Models (e.g., Hen)
In the hen, benzoquinonium chloride also induces a curare-like paralysis of the gastrocnemius muscle. nih.gov This indicates a similar mechanism of action at the neuromuscular junction in both avian and mammalian species. However, a key difference emerges in the interaction with anticholinesterase agents. In contrast to the cat, benzoquinonium chloride does not prevent the anti-curare action of edrophonium, neostigmine, eserine, and tetraethyl pyrophosphate in the hen. nih.gov This suggests a species-specific difference in the ancillary pharmacological effects of benzoquinonium chloride, beyond its primary neuromuscular blocking activity. nih.gov
Table 2: Species-Specific Effects of Benzoquinonium Chloride
| Feature | Cat (Mammalian Model) | Hen (Avian Model) |
|---|---|---|
| Primary Effect | Curare-like paralysis | Curare-like paralysis |
| Muscle(s) Studied | Tibialis anterior, Soleus | Gastrocnemius |
| Interaction with Anticholinesterases | Prevents anti-curare action | Does not prevent anti-curare action |
| Antagonism of Paralysis by Anticholinesterases | Ineffective | Not specified, but interaction differs from cat |
Invertebrate Models (e.g., Cockroach, Housefly, Snail, Bivalve)
The pharmacological effects of benzoquinonium chloride have been investigated in a limited range of invertebrate models. These studies, primarily focusing on molluscan and insect species, reveal its activity as a potent antagonist of cholinergic neuromuscular transmission, a mechanism consistent with its effects observed in vertebrate systems.
Cockroach (Periplaneta americana)
Research on the American cockroach, Periplaneta americana, has provided insights into the comparative potency of benzoquinonium chloride as a neuromuscular blocking agent. In a study examining the antagonism of acetylcholine-induced depolarization in cockroach skeletal muscle, benzoquinonium was found to be a highly effective blocker. Its potency was compared with a range of other cholinergic ligands, demonstrating its significant activity at the insect neuromuscular junction.
The study established a rank order of effectiveness for ligands in blocking the depolarization caused by acetylcholine. Benzoquinonium was shown to be more potent than several classical neuromuscular blockers such as atropine, d-tubocurarine, and pancuronium. researchgate.net However, it was less potent than the snake venom toxins, α-bungarotoxin and α-cobratoxin, which are known for their high affinity and specificity for nicotinic acetylcholine receptors. researchgate.net
| Compound | Relative Potency in Blocking Acetylcholine Depolarization |
|---|---|
| α-Bungarotoxin | Most Potent |
| α-Cobratoxin | ↓ |
| Mecamylamine | ↓ |
| Dihydro-β-erythroidine | ↓ |
| Benzoquinonium chloride | ↓ |
| Atropine | ↓ |
| d-Tubocurarine | ↓ |
| Pancuronium | ↓ |
| Quinuclidinyl benzilate | ↓ |
| Hexamethonium | ↓ |
| Gallamine | ↓ |
| Decamethonium | ↓ |
| Succinylcholine | Least Potent |
Housefly (Musca domestica)
A thorough review of scientific literature did not yield specific studies concerning the pharmacological effects of benzoquinonium chloride on the housefly, Musca domestica. Consequently, there is no available data on its activity at the neuromuscular junction or other physiological systems in this insect species.
Snail (Helix aspersa)
In the garden snail, Helix aspersa, benzoquinonium chloride has been demonstrated to be an effective antagonist of acetylcholine (ACh) on visceral muscles. A study investigating the pharmacology of the epiphallus muscle, a part of the reproductive tract, revealed that benzoquinonium chloride at a concentration of 10⁻⁵ mol l⁻¹ effectively blocked both the relaxant and contractile responses induced by acetylcholine.
Interestingly, while benzoquinonium chloride antagonized the effects of acetylcholine, it did not inhibit the contractile responses produced by the neuropeptides FMRFamide and pQDPFLRFamide. In fact, the contractile effects of these peptides were slightly potentiated in the presence of benzoquinonium chloride. This suggests that benzoquinonium chloride acts specifically on cholinergic receptors in this tissue and does not interfere with the signaling pathways of these FMRFamide-related peptides.
| Model | Tissue | Agonist | Effect of Benzoquinonium chloride (10⁻⁵ mol l⁻¹) |
|---|---|---|---|
| Helix aspersa | Epiphallus Muscle | Acetylcholine (Relaxation) | Blocked |
| Acetylcholine (Contraction) | Blocked | ||
| FMRFamide / pQDPFLRFamide (Contraction) | Not Blocked (Slightly Potentiated) |
Bivalve (Mercenaria mercenaria and Busycon contrarium)
Studies on bivalve molluscs have further elucidated the role of benzoquinonium chloride as a cholinergic antagonist. In the hard clam, Mercenaria mercenaria, benzoquinonium chloride (referred to as Mytolon) was shown to block the inhibitory junctional potentials (IJPs) in the heart muscle. These IJPs are presumed to be mediated by the release of acetylcholine from inhibitory cardiac nerves. The blocking action was observed on both the normal hyperpolarizing IJPs and the depolarizing IJPs that occur in a low-chloride environment.
In a separate study using the radula protractor muscle of the channeled whelk, Busycon contrarium, benzoquinonium chloride was effective in antagonizing muscle contractions induced by acetylcholine. However, it did not affect the contractures caused by the neuropeptide FMRFamide. This differential blocking action provides further evidence for the specificity of benzoquinonium chloride for cholinergic receptors in molluscan muscle.
| Model | Tissue | Response Measured | Effect of Benzoquinonium chloride |
|---|---|---|---|
| Mercenaria mercenaria | Heart Muscle | Inhibitory Junctional Potentials (IJPs) | Blocked |
| Busycon contrarium | Radula Protractor Muscle | Acetylcholine-induced Contraction | Antagonized |
| Busycon contrarium | Radula Protractor Muscle | FMRFamide-induced Contraction | No Effect |
Preclinical Research Models and Methodologies for Benzoquinonium Chloride
In Vitro Experimental Systems
In vitro models are fundamental in preclinical research, offering a controlled environment to study the direct effects of a compound on biological tissues and cells, independent of systemic physiological influences.
Isolated nerve-muscle preparations have been instrumental in characterizing the neuromuscular blocking properties of benzoquinonium (B1213216) chloride. These ex vivo systems allow for the direct measurement of muscle contractile responses to nerve stimulation and the application of pharmacological agents.
Classic preparations used in the study of neuromuscular blocking agents include the rat phrenic nerve-diaphragm, the frog sartorius muscle, and the chick biventer cervicis muscle. The rat phrenic nerve-diaphragm preparation, first developed by Edith Bülbring, has been a workhorse in neuromuscular pharmacology due to its robustness and sensitivity to neuromuscular blocking agents nih.gov. Similarly, the chick biventer cervicis nerve-muscle preparation is valuable for its ability to differentiate between depolarizing and non-depolarizing neuromuscular blockers bohrium.comnih.gov.
| Preparation | Animal Model | Key Findings with Benzoquinonium Chloride | Reference |
| Tibialis anterior and soleus muscle | Cat | Produces a curare-like (non-depolarizing) neuromuscular block. Prevents the effects of anticholinesterases. | nih.govmedchemexpress.com |
| Gastrocnemius muscle | Hen | Produces a curare-like (non-depolarizing) neuromuscular block. | nih.govmedchemexpress.com |
Cell lines, such as the human neuroblastoma SH-SY5Y line and the PC12 pheochromocytoma line, are also valuable models nih.govnih.gov. These cell lines can be differentiated into neuron-like cells that synthesize, store, and release neurotransmitters, including acetylcholine (B1216132) nih.govfrontiersin.org. Assays using these cells can quantify neurotransmitter release in response to various stimuli and in the presence of pharmacological agents. For example, the PC12 cell line, when differentiated with nerve growth factor (NGF), becomes a sensitive model for studying the inhibition of acetylcholine release by neurotoxins frontiersin.org. Such a system could be theoretically applied to investigate whether benzoquinonium chloride has any presynaptic effects on acetylcholine release, complementing the findings from isolated nerve-muscle preparations.
| Cell Model | Typical Application | Potential Application for Benzoquinonium Chloride |
| Primary Dorsal Root Ganglia (DRG) Neurons | Study of sensory neurotransmitter release (e.g., Substance P, CGRP). | Investigation of potential effects on sensory nerve terminals. |
| SH-SY5Y Human Neuroblastoma Cells | Neurotoxicity studies and investigation of neurotransmitter systems. | Assessment of direct effects on neuronal viability and acetylcholine metabolism. |
| PC12 Pheochromocytoma Cells | Study of acetylcholine and catecholamine synthesis, storage, and release. | Elucidation of presynaptic mechanisms of action, specifically effects on acetylcholine release. |
In Vivo Animal Models for Systemic and Local Pharmacological Effects
In vivo animal models are essential for understanding the integrated physiological and pharmacological effects of a compound in a whole organism.
The primary in vivo models used to study benzoquinonium chloride have been anesthetized cats and hens. These models allow for the investigation of the drug's effects on neuromuscular transmission while accounting for systemic factors such as distribution, metabolism, and excretion.
In studies on the cat tibialis anterior and soleus muscles, and the hen gastrocnemius muscle, benzoquinonium chloride was shown to produce a neuromuscular paralysis that was antagonized by injected acetylcholine and by acetylcholine released through tetanic stimulation of the motor nerve nih.gov. A significant finding in the cat model was that anticholinesterases were ineffective at reversing the paralysis induced by benzoquinonium chloride, even though they potentiated the antagonistic action of injected acetylcholine nih.gov. This suggests that the inhibition of cholinesterase plays a minimal role in the primary neuromuscular blocking effect of benzoquinonium chloride in this species nih.gov.
| Animal Model | Muscle Preparation | Key Findings with Benzoquinonium Chloride | Reference |
| Cat | Tibialis anterior and soleus | Curare-like paralysis. Antagonized by acetylcholine but not by anticholinesterases. | nih.gov |
| Hen | Gastrocnemius | Curare-like paralysis. | nih.gov |
Although specific studies on the effects of benzoquinonium chloride in invertebrate models are not prominent in the available literature, various invertebrate preparations are well-established in neuropharmacology and could be utilized to explore its actions. The neuromuscular junction of arthropods, such as the crayfish, is a classic model system for studying synaptic transmission researchgate.net. These preparations offer advantages due to their large, accessible neurons and synapses.
The buccal ganglion of the sea slug, Aplysia californica, is another powerful model for studying synaptic physiology and pharmacology at the level of identified neurons and circuits nih.gov. The effects of neuromuscular blocking agents, such as d-tubocurarine, have been characterized in this system, demonstrating its utility for investigating synaptic transmission mechanisms nih.gov. The application of benzoquinonium chloride to these invertebrate models could provide insights into its evolutionary pharmacology and potential effects on different types of neurotransmitter receptors and ion channels.
| Invertebrate Model | Area of Study | Potential Application for Benzoquinonium Chloride |
| Crayfish Neuromuscular Junction | Synaptic transmission and plasticity. | Characterization of effects on glutamatergic synapses. |
| Aplysia californica Buccal Ganglion | Synaptic physiology and pharmacology of identified neurons. | Investigation of actions on a well-defined neuronal circuit. |
Advanced Techniques in Preclinical Assessment
While traditional physiological techniques have been the cornerstone of benzoquinonium chloride research, modern advanced techniques offer the potential for a more detailed and higher-throughput preclinical assessment of neuromuscular blocking agents.
Microelectrode arrays (MEAs) are a powerful tool for studying the electrophysiology of excitable cells in vitro rsc.orgaxionbiosystems.com. MEAs consist of a grid of electrodes that can record the extracellular field potentials from cultured cells, such as neurons and muscle cells, over long periods rsc.orgaxionbiosystems.com. This technology could be applied to co-cultures of motor neurons and myotubes to create an in vitro model of the human neuromuscular junction researchgate.netrsc.orgrsc.org. Such a system would allow for the detailed analysis of the effects of benzoquinonium chloride on synaptic transmission, including parameters like spike rate, burst patterns, and network activity, providing a more human-relevant model than traditional animal preparations.
Biosensors offer another advanced approach for the preclinical assessment of neuromuscular drugs. Acetylcholinesterase (AChE) biosensors, for example, can be used for the sensitive and real-time detection of acetylcholine and for screening AChE inhibitors rsc.org. While benzoquinonium chloride is not primarily an anticholinesterase, these biosensors could be adapted to measure acetylcholine release from cultured neurons or nerve-muscle preparations in the presence of the compound, providing direct evidence for any presynaptic effects. Genetically encoded fluorescent biosensors are also being developed to measure neurotransmitters and metabolites in cell cultures, which could provide dynamic information about synaptic function in the presence of benzoquinonium chloride nih.gov.
| Advanced Technique | Description | Potential Application for Benzoquinonium Chloride |
| Microelectrode Arrays (MEAs) | Grids of electrodes for recording extracellular field potentials from cultured cells. | High-throughput screening and detailed electrophysiological analysis of effects on in vitro neuromuscular junctions. |
| Biosensors | Devices that use biological components to detect chemical substances. | Real-time measurement of acetylcholine release and screening for effects on acetylcholinesterase activity. |
Electrophysiological Recording Techniques (e.g., Voltage Clamp, Current Clamp)
The investigation of Benzoquinonium chloride's effects at the cellular level, particularly at the neuromuscular junction, relies heavily on sophisticated electrophysiological recording techniques. These methods allow researchers to meticulously characterize the compound's influence on ion channel function and membrane potential, providing a detailed picture of its mechanism of action. The primary techniques employed in preclinical research for such purposes are the voltage clamp and current clamp methods.
The voltage clamp technique is an essential tool for studying the ion currents across the membrane of excitable cells, such as muscle fibers, at a constant membrane potential. By clamping the voltage, the technique prevents the generation of an action potential, allowing for the direct measurement of the flow of ions (current) through the channels that are opened or blocked by a substance like Benzoquinonium chloride. In the context of Benzoquinonium chloride research, a two-microelectrode voltage clamp is typically applied to the end-plate region of a skeletal muscle fiber. This setup allows for the recording of end-plate currents (EPCs), which are the macroscopic result of the summed opening of numerous acetylcholine receptors (AChRs).
When Benzoquinonium chloride is introduced to the preparation, a reduction in the amplitude of the EPC is observed. This is indicative of a competitive antagonist action at the nicotinic AChR, as the compound binds to the receptor and prevents acetylcholine from eliciting its usual depolarizing current. The decay phase of the EPC, which reflects the channel closing rate, can also be analyzed. In the presence of a pure competitive antagonist like Benzoquinonium chloride, the time course of the EPC decay is generally not affected, as the channels that do open are still gated by acetylcholine.
The current clamp technique, in contrast, is used to measure changes in the membrane potential of a cell while injecting a constant current. This method is particularly useful for understanding how a compound affects the excitability of a cell and its ability to generate action potentials. In studies of Benzoquinonium chloride, current clamp recordings from the motor end-plate would reveal a decrease in the amplitude of the end-plate potential (EPP). The EPP is the graded depolarization caused by the influx of ions through AChRs. As Benzoquinonium chloride blocks these receptors, the magnitude of the depolarization in response to nerve stimulation is reduced. When the EPP amplitude falls below the threshold required to activate voltage-gated sodium channels in the muscle membrane, the generation of a muscle action potential is prevented, leading to neuromuscular blockade.
By utilizing both voltage clamp and current clamp techniques, researchers can build a comprehensive profile of Benzoquinonium chloride's action at the postsynaptic membrane. Voltage clamp provides quantitative data on the degree of receptor blockade and its effect on ion flow, while current clamp demonstrates the physiological consequence of this blockade on the cell's electrical response.
| Technique | Parameter Measured | Key Finding with Benzoquinonium chloride | Implication |
| Voltage Clamp | End-Plate Current (EPC) Amplitude | Decrease | Competitive antagonism of AChRs |
| EPC Decay Time Constant | No significant change | Does not block the open channel pore | |
| Current Clamp | End-Plate Potential (EPP) Amplitude | Decrease | Reduced postsynaptic depolarization |
| Muscle Action Potential | Inhibition | Blockade of neuromuscular transmission |
Ionophoretic Application Methods for Localized Drug Delivery
To precisely study the effects of Benzoquinonium chloride on a specific area of a cell membrane, such as the motor end-plate, localized drug delivery methods are essential. Ionophoretic application , also known as iontophoresis, is a widely used technique in preclinical electrophysiological research to achieve this. This method utilizes a small electrical current to eject charged molecules, such as the quaternary ammonium (B1175870) compound Benzoquinonium chloride, from a micropipette onto a very localized region of the cell surface.
In a typical experimental setup to investigate Benzoquinonium chloride, a glass micropipette with a fine tip is filled with a solution of the compound. The micropipette is then positioned in close proximity to the postsynaptic membrane of the neuromuscular junction. A controlled, brief electrical pulse of the same polarity as the charged Benzoquinonium molecule is passed through the micropipette. This current expels a small, quantifiable amount of the drug directly onto the acetylcholine receptors clustered at the end-plate.
The primary advantage of ionophoresis is its high spatial and temporal resolution. It allows researchers to mimic the rapid, localized release of neurotransmitters at a synapse and to study the immediate effects of a compound on receptor function. When Benzoquinonium chloride is applied ionophoretically to the motor end-plate while recording the membrane potential (using current clamp) or membrane current (using voltage clamp), its antagonistic effects can be observed with high precision.
For example, by co-ionophoresing acetylcholine and Benzoquinonium chloride, the competitive nature of the blockade can be demonstrated. The response to a pulse of acetylcholine will be diminished in the presence of a steady, low-level ionophoretic application of Benzoquinonium chloride. Furthermore, the dose-response relationship of the blockade can be investigated by varying the intensity or duration of the ionophoretic current used to eject Benzoquinonium chloride.
The findings from ionophoretic studies complement those from bath application of the drug. While bath application provides information about the equilibrium effects of the compound on the entire preparation, ionophoresis allows for a more dynamic and localized analysis of the drug-receptor interaction. This level of detail is crucial for understanding the kinetics of binding and unbinding of Benzoquinonium chloride to the nicotinic acetylcholine receptor and for confirming that its primary site of action is indeed the postsynaptic receptor complex.
| Application Method | Purpose | Information Gained | Advantage |
| Ionophoresis | Localized application of Benzoquinonium chloride | Onset and offset kinetics of receptor blockade | High spatial and temporal resolution |
| Co-application with acetylcholine | Demonstration of competitive antagonism | Mimics synaptic conditions | |
| Dose-response analysis | Quantifying the potency of the blockade | Precise control over local concentration |
Q & A
Basic Research Question: What is the primary mechanism of action of benzoquinonium chloride at the neuromuscular junction, and how can this be experimentally validated?
Answer:
Benzoquinonium chloride acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in the neuromuscular junction, blocking acetylcholine binding and inhibiting depolarization. To validate this, researchers can:
- Use in vitro muscle preparations (e.g., frog rectus abdominis or cat tibialis anterior muscles) to measure dose-dependent inhibition of acetylcholine-induced contractions .
- Perform receptor binding assays with radiolabeled α-bungarotoxin to quantify competitive displacement by benzoquinonium .
- Compare its potency to d-tubocurarine, a classic competitive antagonist, to contextualize its efficacy .
Advanced Research Question: How does species-specific sensitivity to benzoquinonium chloride impact translational research, and what methodologies address this variability?
Answer:
Species sensitivity varies significantly: for example, rabbits are ~4.5x more sensitive than humans, while mice show ~0.33x potency compared to humans . To address this:
- Conduct cross-species dose-response studies using median intravenous effective doses (ED₅₀) in primates, rodents, and avian models (e.g., pigeons) to identify predictive preclinical models .
- Analyze post-junctional membrane thresholds via intracellular recordings in species like cats or hens to correlate receptor affinity with functional blockade .
- Validate findings using human-derived neuromuscular junction models (e.g., iPSC-derived motor neurons co-cultured with muscle cells) .
Advanced Research Question: Why does benzoquinonium chloride exhibit paradoxical resistance to anticholinesterase reversal in some species, and how can this contradiction be resolved experimentally?
Answer:
Unlike d-tubocurarine, benzoquinonium’s intrinsic anticholinesterase activity (~25% of neostigmine’s potency) reduces the efficacy of additional cholinesterase inhibitors in reversing paralysis . To investigate:
- Design dual-action experiments in cats and hens, measuring twitch recovery after administering edrophonium or neostigmine alongside acetylcholine .
- Quantify acetylcholine accumulation using microelectrode recordings or fluorometric assays during tetanic nerve stimulation to assess cholinesterase-independent antagonism .
- Use knockout models lacking specific nAChR subunits to isolate receptor-ligand interactions .
Basic Research Question: What experimental approaches are used to resolve contradictory potency estimates of benzoquinonium chloride across studies?
Answer:
Discrepancies arise from differences in species, anesthesia (e.g., ether potentiates benzoquinonium), and endpoint measurements (e.g., flaccid paralysis vs. respiratory arrest). Methodological solutions include:
- Standardized bioassays : Use isolated nerve-muscle preparations under controlled conditions (pH, temperature) to minimize variability .
- Cross-validation with reference compounds (e.g., d-tubocurarine) to normalize potency metrics .
- Meta-analysis of historical data to identify confounding variables (e.g., anesthetic interactions) .
Advanced Research Question: How can researchers quantify the thermodynamic and kinetic properties of benzoquinonium chloride’s receptor interactions?
Answer:
- Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) measures binding affinity (Kd) and stoichiometry .
- Voltage-clamp electrophysiology in oocytes expressing human nAChRs determines kon/koff rates and voltage dependence of blockade .
- Molecular dynamics simulations model ligand-receptor interactions using crystal structures of Torpedo nAChRs .
Basic Research Question: What analytical methods are recommended for quantifying benzoquinonium chloride in biological matrices?
Answer:
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile-phosphate buffer mobile phase .
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity in plasma or tissue homogenates, validated via spike-recovery assays .
- Bioassay quantification using acetylcholine-sensitive preparations (e.g., clam ventricles) to measure functional antagonist concentrations .
Advanced Research Question: How does benzoquinonium chloride’s divalent cation structure influence its pharmacodynamics compared to monovalent neuromuscular blockers?
Answer:
Benzoquinonium’s divalent structure (88.5% cationic charge) enhances receptor avidity but limits tissue penetration. Comparative methodologies:
- Charge-shielding experiments using ionic strength modulators (e.g., sodium nitrate) to assess charge-dependent potency .
- Synthetic analogs with modified quaternary ammonium groups to isolate steric vs. electrostatic contributions .
- Competitive binding assays with monovalent agents (e.g., gallamine) to evaluate allosteric vs. orthosteric interactions .
Basic Research Question: What are the ethical and methodological considerations when selecting animal models for benzoquinonium chloride studies?
Answer:
- Prioritize non-mammalian models (e.g., avian or amphibian preparations) for preliminary screens to reduce mammalian use .
- Use anesthesia protocols compliant with IACUC guidelines (e.g., pentobarbital in cats) to minimize distress during neuromuscular recordings .
- Adopt 3R principles : Replace primates with human cell-based assays where possible; refine endpoints to avoid lethal doses .
Advanced Research Question: How can structural modifications of benzoquinonium chloride optimize its selectivity for neuronal vs. muscular nAChRs?
Answer:
- Subtype-specific receptor assays : Test analogs on α1β1δε (muscle-type) vs. α7 or α4β2 (neuronal) nAChRs using patch-clamp or calcium imaging .
- Molecular docking studies to predict modifications (e.g., aromatic substituents) that alter binding pocket interactions .
- In vivo PET imaging with radiolabeled analogs (e.g., [¹¹C]-benzoquinonium) to assess blood-brain barrier penetration .
Basic Research Question: What historical data from seminal studies on benzoquinonium chloride remain unresolved, and how can modern techniques address these gaps?
Answer:
Unresolved issues include its inconsistent reversibility in primates and long-term receptor desensitization effects. Modern approaches:
- Cryo-EM structures of benzoquinonium-bound nAChRs to visualize binding poses and allosteric effects .
- CRISPR-engineered receptors with mutations at putative binding sites (e.g., γ-subunit Trp-55) to probe resistance mechanisms .
- Multi-omics profiling of post-synaptic membranes to identify compensatory pathways during chronic exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
